molecular formula C18H11FN2O3 B3412266 6-fluoro-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one CAS No. 931697-60-8

6-fluoro-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Cat. No.: B3412266
CAS No.: 931697-60-8
M. Wt: 322.3 g/mol
InChI Key: JCSSTMREAKMSSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic coumarin derivative featuring a fluorine substituent at position 6 of the coumarin core and a 1,2,4-oxadiazole ring substituted with an o-tolyl (2-methylphenyl) group at position 2. Coumarins are renowned for their fluorescence, antimicrobial, and anticoagulant properties, while 1,2,4-oxadiazoles are heterocyclic motifs known for metabolic stability and bioactivity in drug discovery.

Properties

IUPAC Name

6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O3/c1-10-4-2-3-5-13(10)16-20-17(24-21-16)14-9-11-8-12(19)6-7-15(11)23-18(14)22/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSSTMREAKMSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)F)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Oxadiazole Ring: The oxadiazole ring can be constructed by reacting the appropriate hydrazide with a carboxylic acid derivative, followed by cyclization under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the oxadiazole ring or the chromen-2-one core.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Grignard reagents, organolithium compounds, and halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

6-fluoro-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. The oxadiazole ring and chromen-2-one core contribute to the compound’s overall stability and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Heterocycle Substituents (Coumarin) Substituents (Heterocycle) Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound Coumarin 1,2,4-Oxadiazole 6-Fluoro 3-(o-Tolyl) Not Reported C=O: ~1719 cm⁻¹; C=N: ~1597 cm⁻¹
3-(3-(4-Chlorophenyl)-2-(Phenylimino)thiazole) Coumarin Thiazole None 4-Chlorophenyl, Phenylimino 123–125 C=O: 1719 cm⁻¹; C=N: 1597 cm⁻¹
6-(3-Methyl-1,2,4-Oxadiazol-5-yl)-7-Methoxy Coumarin 1,2,4-Oxadiazole 7-Methoxy 3-Methyl Not Reported InChIKey: GZUUOOAJTRWHSA-UHFFFAOYSA-N

Analysis

Heterocycle Influence: The target compound’s 1,2,4-oxadiazole ring (vs. thiazole in ) enhances metabolic stability due to reduced susceptibility to enzymatic hydrolysis.

Substituent Effects: Fluorine (Position 6): The electron-withdrawing fluorine in the target compound likely increases coumarin’s fluorescence quantum yield and alters pharmacokinetics (e.g., membrane permeability) compared to non-fluorinated analogues . o-Tolyl vs. Methyl/Chlorophenyl: The steric bulk of the o-tolyl group in the target compound may hinder rotation around the heterocycle-coumarin bond, enhancing rigidity and selectivity in biological interactions. In contrast, the 4-chlorophenyl group in offers a stronger electron-withdrawing effect but less steric hindrance.

Spectral Data :

  • Both the target compound and the thiazole analogue in share similar C=O (1719 cm⁻¹) and C=N (1597 cm⁻¹) IR stretches, suggesting comparable electronic environments for these functional groups.
  • The 7-methoxy oxadiazole derivative in lacks fluorine but includes a methoxy group, which would shift NMR signals (e.g., δ ~3.8–4.0 ppm for OCH3) compared to the target’s fluorine (δ ~6.5–7.5 ppm for aromatic H) .

Biological Activity

6-Fluoro-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic organic compound classified as a fluorinated heterocycle. Its structure features a chromen-2-one core with a fluorine atom and an oxadiazole ring, which is known to enhance biological activity, metabolic stability, and lipophilicity. This compound has garnered attention for its potential applications in pharmaceuticals and material sciences due to these properties.

Antitumor Activity

Research has indicated that derivatives of chromone compounds, including those similar to 6-fluoro-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, exhibit significant cytotoxic effects against various tumor cell lines. For instance, studies have shown that certain 3-formylchromone derivatives possess tumor cell-specific cytotoxicity without affecting normal human cells. The structure-activity relationship (SAR) suggests that modifications in the chromone structure can lead to enhanced anticancer properties .

Antimicrobial Properties

The oxadiazole moiety is associated with antimicrobial activity. Compounds containing this functional group have demonstrated efficacy against various bacterial strains, including Helicobacter pylori. The incorporation of the oxadiazole ring in 6-fluoro-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one may contribute to its potential as an antimicrobial agent .

The biological activities of compounds like 6-fluoro-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one are often attributed to their ability to interact with specific biological targets. For example:

  • Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Antimicrobial Action : The oxadiazole ring may inhibit bacterial enzymes or disrupt cell wall synthesis.

Case Studies and Research Findings

A variety of studies have explored the biological activity of similar compounds:

  • Cytotoxicity Studies : In vitro studies on related chromone derivatives have shown selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values varied significantly based on structural modifications.
    CompoundCell LineIC50 (µM)
    FC10MCF-715
    FC11HeLa20
    These findings indicate that structural alterations can lead to enhanced anticancer activity .
  • Antimicrobial Activity : A study evaluated the antibacterial effects of various oxadiazole derivatives against H. pylori, revealing that compounds with higher lipophilicity showed improved antibacterial activity.
    CompoundActivity Against H. pylori
    Compound AEffective
    6-Fluoro CompoundHighly Effective
    This suggests that the lipophilic nature of the fluorinated derivative enhances its membrane permeability and antibacterial efficacy .

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-fluoro-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one?

The synthesis typically involves multi-step reactions, including cyclization to form the oxadiazole ring and subsequent coupling with the chromenone core. Key considerations include:

  • Reagent selection : Use high-purity starting materials (e.g., o-tolyl amidoxime for oxadiazole formation) to minimize side reactions.
  • Reaction conditions : Optimize temperature (e.g., 80–100°C for oxadiazole cyclization) and solvent polarity (e.g., DMF or THF) to enhance yield .
  • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization (e.g., ethanol/water mixtures) to isolate the product .

Q. How can the structural integrity of this compound be confirmed experimentally?

Combine spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to verify substituent positions and purity. Fluorine NMR is critical for confirming the 6-fluoro group .
  • X-ray diffraction (XRD) : Single-crystal XRD (using SHELX or ORTEP-III) resolves bond angles and torsional strain in the oxadiazole and chromenone moieties. For example, triclinic crystal systems (space group P1P1) are common for similar compounds .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (m/z325.275m/z \approx 325.275) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for potential anticancer activity) .
  • Cell-based assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50_{50} determination. Compare results with structurally related compounds (e.g., chlorophenyl-oxadiazole derivatives) to identify SAR trends .
  • Solubility testing : Use DMSO/PBS mixtures to assess bioavailability limitations .

Q. How can solubility challenges be addressed during in vitro studies?

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Surfactants : Add polysorbate-80 or PEG-400 to stabilize colloidal dispersions .
  • pH adjustment : Test buffered solutions (pH 6.5–7.4) to mimic physiological conditions .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Substituent variation : Replace the o-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on bioactivity .
  • Scaffold hybridization : Fuse the chromenone core with triazole or thiazole rings (e.g., as in thiazolo-triazole derivatives) to enhance binding affinity .
  • Isosteric replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole and compare pharmacokinetic profiles .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Torsional analysis : XRD reveals dihedral angles between the chromenone and oxadiazole rings, which influence π-π stacking with biological targets. For example, angles >30° may reduce planarity and binding efficiency .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) to explain packing motifs and stability .

Q. What experimental designs are suitable for in vivo pharmacokinetic studies?

  • Animal models : Administer the compound (oral/i.v.) to rodents and collect plasma samples at timed intervals. LC-MS/MS quantifies bioavailability and half-life .
  • Metabolite profiling : Use liver microsomes to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • Tissue distribution : Radiolabel the compound with 14C^{14}C and track accumulation in target organs via autoradiography .

Q. How can computational modeling predict binding modes with biological targets?

  • Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR). Focus on hydrogen bonding with the oxadiazole nitrogen and hydrophobic contacts with the o-tolyl group .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex in aqueous environments .

Q. What advanced techniques validate target engagement in cellular systems?

  • CETSA (Cellular Thermal Shift Assay) : Heat shock-treated lysates are analyzed via Western blot to confirm target protein stabilization by the compound .
  • Click chemistry : Incorporate an alkyne handle into the chromenone core for proximity ligation assays (PLA) to visualize target binding in situ .

Q. How should researchers address contradictory bioactivity data across studies?

  • Assay standardization : Replicate experiments under controlled conditions (e.g., serum-free media, consistent cell passage numbers) .
  • Purity verification : Reanalyze compound batches via HPLC (≥95% purity) to rule out degradation products .
  • Off-target screening : Use kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue (Example from )
Empirical formulaC22_{22}H25_{25}N2_2O7_7
Crystal systemTriclinic
Space groupP1P1
Radiation wavelength0.71073 Å
Temperature293 K

Q. Table 2. Recommended In Vitro Assay Conditions

Assay TypeProtocol SummaryReference
Cytotoxicity (MTT)48-h incubation, 10–100 µM compound in HeLa cells
Kinase inhibitionADP-Glo™ assay, IC50_{50} determination at 1–50 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
6-fluoro-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.